molecular formula C12H10N2O B3046678 1-([2,2'-Bipyridin]-6-yl)ethanone CAS No. 126770-42-1

1-([2,2'-Bipyridin]-6-yl)ethanone

Cat. No. B3046678
M. Wt: 198.22 g/mol
InChI Key: ZHIFOTWXGZPWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741240B2

Procedure details

The electrospray (ES) mass spectra were recorded using a micromass Quattra LC mass spectrometer with dichloromethane or methanol as the matrix [Masslynx software. open-access autosampler injection]. The infrared spectra were recorded with Universal ATR sampling accessories on a Perkin Elmer Spectrum One FTIR instrument. 1H and 13C NMR spectra were recorded on a Bruker ARX spectrometer 250/300 MHz at ambient temperature; chemical shifts (ppm) are referred to the residual protic solvent peaks. The reagents 2-pyridinecarboxaldehyde, the 2-acetylpyridine, 2,3,5,6-tetramethyl-benzene-1,4-diamine were purchased from Aldrich Chemical Co. and used without further purification. Formic acid (98%) was purchased from Fisons PLC and used without further purification. The compounds 2,2′-bipyridinyl-6-carbaldehyde [J. Uenishi, T. Tanaka, K. Nishiwaki, S. Wakabayashi, S. Oae and H. Tsukube, J. Org. Chem., 1993, 58, 4382], 6-acetyl-2,2′-bipyridine [J. Uenishi, T. Hiraoka, S. Hata, K. Nishiwaki and O. Yonemitsu, J. Org. Chem., 1998, 63, 2481] were prepared according to the indicated journal articles. All other chemicals were obtained commercially and used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCCl.[N:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]=[O:11].[C:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)(=[O:14])[CH3:13].CC1[C:27](C)=[C:26](N)[C:25](C)=[C:24](C)[C:23]=1[NH2:32]>CO>[N:4]1[C:5]([CH:10]=[O:11])=[CH:6][CH:7]=[CH:8][C:9]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1.[C:12]([C:15]1[N:16]=[C:17]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][N:32]=2)[CH:18]=[CH:19][CH:20]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C(=C1C)N)C)C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
sampling accessories on a Perkin Elmer Spectrum One FTIR instrument
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
and used without further purification
CUSTOM
Type
CUSTOM
Details
used without further purification
CUSTOM
Type
CUSTOM
Details
All other chemicals were obtained commercially
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1C=O)C1=NC=CC=C1
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC(=N1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07741240B2

Procedure details

The electrospray (ES) mass spectra were recorded using a micromass Quattra LC mass spectrometer with dichloromethane or methanol as the matrix [Masslynx software. open-access autosampler injection]. The infrared spectra were recorded with Universal ATR sampling accessories on a Perkin Elmer Spectrum One FTIR instrument. 1H and 13C NMR spectra were recorded on a Bruker ARX spectrometer 250/300 MHz at ambient temperature; chemical shifts (ppm) are referred to the residual protic solvent peaks. The reagents 2-pyridinecarboxaldehyde, the 2-acetylpyridine, 2,3,5,6-tetramethyl-benzene-1,4-diamine were purchased from Aldrich Chemical Co. and used without further purification. Formic acid (98%) was purchased from Fisons PLC and used without further purification. The compounds 2,2′-bipyridinyl-6-carbaldehyde [J. Uenishi, T. Tanaka, K. Nishiwaki, S. Wakabayashi, S. Oae and H. Tsukube, J. Org. Chem., 1993, 58, 4382], 6-acetyl-2,2′-bipyridine [J. Uenishi, T. Hiraoka, S. Hata, K. Nishiwaki and O. Yonemitsu, J. Org. Chem., 1998, 63, 2481] were prepared according to the indicated journal articles. All other chemicals were obtained commercially and used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCCl.[N:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]=[O:11].[C:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)(=[O:14])[CH3:13].CC1[C:27](C)=[C:26](N)[C:25](C)=[C:24](C)[C:23]=1[NH2:32]>CO>[N:4]1[C:5]([CH:10]=[O:11])=[CH:6][CH:7]=[CH:8][C:9]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1.[C:12]([C:15]1[N:16]=[C:17]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][N:32]=2)[CH:18]=[CH:19][CH:20]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C(=C1C)N)C)C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
sampling accessories on a Perkin Elmer Spectrum One FTIR instrument
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
and used without further purification
CUSTOM
Type
CUSTOM
Details
used without further purification
CUSTOM
Type
CUSTOM
Details
All other chemicals were obtained commercially
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1C=O)C1=NC=CC=C1
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC(=N1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.